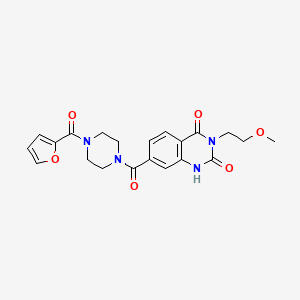

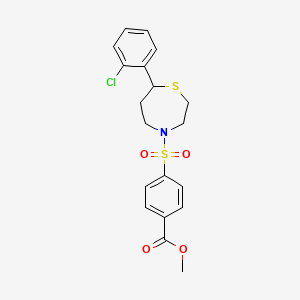

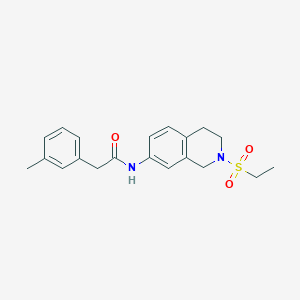

![molecular formula C25H25N3O3S B2855961 (E)-ethyl 2-(2-cyano-3-(1-methyl-1H-indol-3-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 497244-76-5](/img/structure/B2855961.png)

(E)-ethyl 2-(2-cyano-3-(1-methyl-1H-indol-3-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Dye-Sensitized Solar Cells (DSSC)

This compound has potential applications in the field of renewable energy, particularly in Dye-Sensitized Solar Cells (DSSC) . Its structural and optoelectronic properties suggest that it could serve as an efficient dye, absorbing sunlight and converting it into electrical energy . The compound’s high molar extinction coefficient and the ability to be synthesized with a simple process make it a promising candidate for DSSC development.

Nonlinear Optical Materials

The compound exhibits significant nonlinear optical properties , such as a high dipole moment and hyperpolarizability . These characteristics are crucial for materials used in optical switches, modulators, and telecommunication devices. Its high first-order molecular hyperpolarizability indicates its suitability as a nonlinear optical material.

Antiproliferative Agents

In the medical field, derivatives of this compound have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines . Some derivatives have shown effective activities, indicating the compound’s potential as a base structure for developing new anticancer agents.

Tubulin Polymerization Inhibition

The compound’s framework has been utilized to design derivatives that inhibit tubulin polymerization . This is a vital process in cell division, and its inhibition can lead to the development of chemotherapeutic agents that prevent the growth of cancer cells.

Anti-inflammatory Drugs

Bioisosteric modifications of this compound have led to the synthesis of analogs with anti-inflammatory potential . These analogs are designed by hybridizing molecular fragments of known anti-inflammatory drugs, aiming to create more effective and targeted treatments.

Mécanisme D'action

Target of Action

Similar compounds with an indole moiety have been reported to inhibit tubulin polymerization . Tubulin is a globular protein and is the building block of microtubules, which are crucial for maintaining cell shape, intracellular transport, and cell division.

Mode of Action

Based on the information about similar compounds, it can be inferred that it might interact with its target (possibly tubulin) and inhibit its polymerization . This inhibition could lead to disruption of microtubule dynamics, affecting various cellular processes.

Result of Action

If it indeed inhibits tubulin polymerization, it could lead to cell cycle arrest, potentially inducing apoptosis .

Propriétés

IUPAC Name |

ethyl 2-[[(E)-2-cyano-3-(1-methylindol-3-yl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3S/c1-4-31-25(30)22-19-10-9-15(2)11-21(19)32-24(22)27-23(29)16(13-26)12-17-14-28(3)20-8-6-5-7-18(17)20/h5-8,12,14-15H,4,9-11H2,1-3H3,(H,27,29)/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNQURKMAPXPBY-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(=CC3=CN(C4=CC=CC=C43)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)/C(=C/C3=CN(C4=CC=CC=C43)C)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-ethyl 2-(2-cyano-3-(1-methyl-1H-indol-3-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

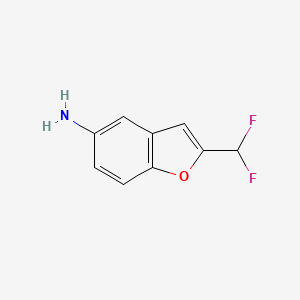

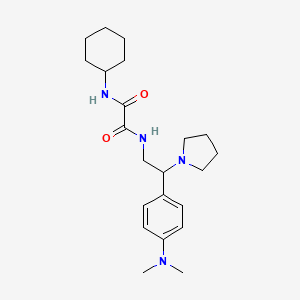

![1,7-dimethyl-8-(3-morpholinopropyl)-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855881.png)

![4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol](/img/structure/B2855891.png)

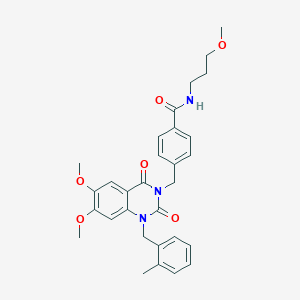

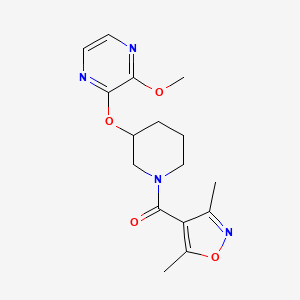

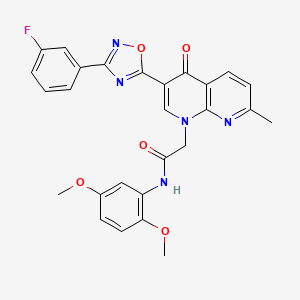

![N-(2-chlorobenzyl)-2-[3-(4-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2855893.png)

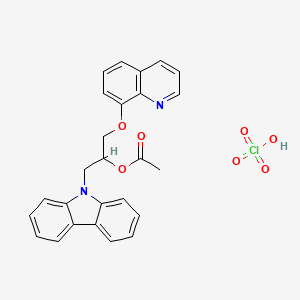

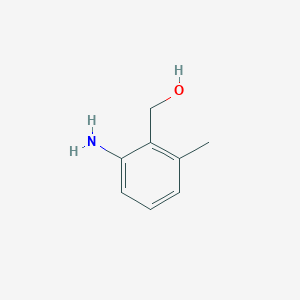

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2855894.png)